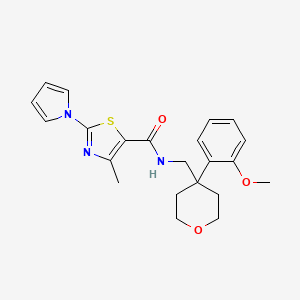
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 1327244-30-3 |
| Molecular Formula | C22H25N3O3S |
| Molecular Weight | 411.5 g/mol |
The biological activity of this compound can be attributed to its structural components, particularly the thiazole and pyrrole moieties. Thiazoles are known for their diverse pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities. The presence of the methoxyphenyl group may enhance the binding affinity to various biological targets, which is crucial for its therapeutic efficacy.
1. Antitumor Activity
Research indicates that thiazole derivatives often exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated that thiazole-containing compounds can induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and A431 (skin cancer) cells, with IC50 values indicating potent cytotoxicity .
2. Anticonvulsant Activity
The compound's structural features suggest potential anticonvulsant properties. Thiazoles have been linked to effective anticonvulsant activity in various studies. For example, certain thiazole derivatives have been shown to eliminate tonic extensor phases in seizure models, indicating their ability to modulate neuronal excitability .
3. Antimicrobial Properties
Compounds with similar sulfonamide structures are frequently investigated for their antimicrobial effects. The thiazole ring's presence enhances the compound's ability to inhibit bacterial growth, making it a candidate for further exploration in treating bacterial infections .
Case Studies and Research Findings
Several studies highlight the biological activity of thiazole derivatives:
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of a series of thiazole-based compounds on human cancer cell lines. The results indicated that compounds with electron-donating groups, such as methyl or methoxy substituents on the phenyl ring, exhibited enhanced antitumor activity compared to their unsubstituted counterparts. The study reported IC50 values as low as 1.61 µg/mL for certain derivatives .
Case Study 2: Anticonvulsant Screening
In a screening of novel thiazole-integrated compounds, one derivative displayed significant anticonvulsant activity with a median effective dose (ED50) lower than that of traditional anticonvulsants. The structure–activity relationship (SAR) analysis suggested that substituents at specific positions on the thiazole ring were critical for enhancing activity .
Eigenschaften
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16-19(29-21(24-16)25-11-5-6-12-25)20(26)23-15-22(9-13-28-14-10-22)17-7-3-4-8-18(17)27-2/h3-8,11-12H,9-10,13-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPZYZAYJGSHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3(CCOCC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













